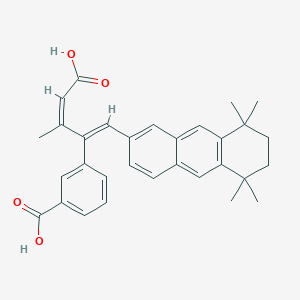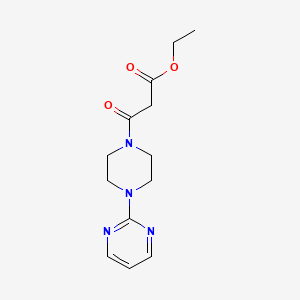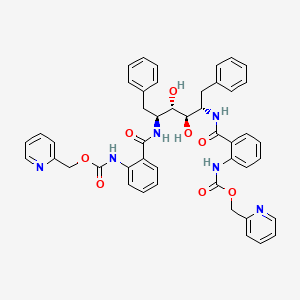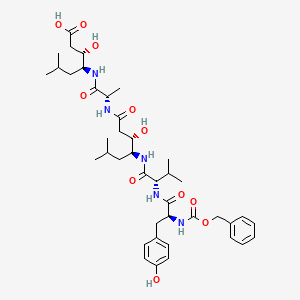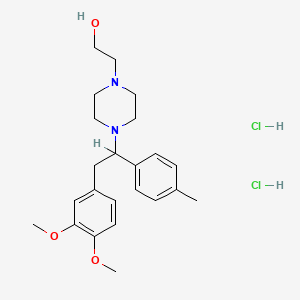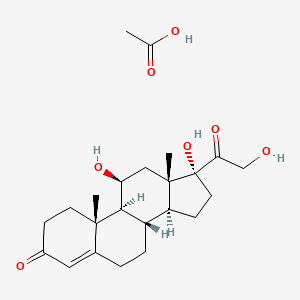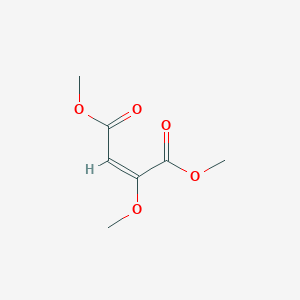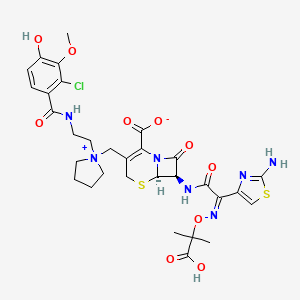
Suffruticosol D, cis-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Suffruticosol D, cis- is a naturally occurring oligostilbene isolated from the seeds of Paeonia suffruticosa. This compound has garnered significant attention due to its diverse biological activities, including cytotoxic, anti-inflammatory, and antitumor properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Suffruticosol D, cis- can be isolated from the seeds of Paeonia suffruticosa using chromatographic techniques. The seeds are first extracted with solvents such as methanol or ethanol. The extract is then subjected to various chromatographic methods, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, to isolate and identify the compound .
Industrial Production Methods: Currently, there are no large-scale industrial production methods for Suffruticosol D, cis-. The compound is primarily obtained through extraction from natural sources, which may limit its availability for extensive research and application .
Analyse Chemischer Reaktionen
Types of Reactions: Suffruticosol D, cis- undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or alkanes .
Wissenschaftliche Forschungsanwendungen
Suffruticosol D, cis- has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the reactivity and properties of oligostilbenes.
Biology: Investigated for its cytotoxic effects on various cancer cell lines, including lung, breast, and osteosarcoma cells
Medicine: Explored for its potential as an anticancer agent due to its ability to induce apoptosis and inhibit cell motility
Wirkmechanismus
Suffruticosol D, cis- exerts its effects through several mechanisms:
Oxidative Stress: Induces oxidative stress in cancer cells, leading to cell death.
Apoptosis: Stimulates programmed cell death by decreasing mitochondrial membrane potential and activating caspases.
Inhibition of Cell Motility: Blocks the NF-κB pathway, reducing the ability of cancer cells to move and invade other tissues
Vergleich Mit ähnlichen Verbindungen
Suffruticosol D, cis- is part of a group of oligostilbenes that includes several similar compounds:
Trans-suffruticosol D: More potent than cis-suffruticosol D in terms of cytotoxicity against cancer cells
Cis-gnetin H: Another oligostilbene with similar biological activities but different structural features
Trans-resveratrol: A well-known stilbene with antioxidant and anticancer properties, but less potent than suffruticosol D, cis- in some assays
Eigenschaften
CAS-Nummer |
1261292-12-9 |
|---|---|
Molekularformel |
C42H32O9 |
Molekulargewicht |
680.7 g/mol |
IUPAC-Name |
5-[(2R,3R,5R,6S)-3-(3,5-dihydroxyphenyl)-2,6-bis(4-hydroxyphenyl)-4-[(Z)-2-(4-hydroxyphenyl)ethenyl]-2,3,5,6-tetrahydrofuro[3,2-f][1]benzofuran-5-yl]benzene-1,3-diol |
InChI |
InChI=1S/C42H32O9/c43-27-8-1-22(2-9-27)3-14-34-39-35(50-41(23-4-10-28(44)11-5-23)37(39)25-15-30(46)19-31(47)16-25)21-36-40(34)38(26-17-32(48)20-33(49)18-26)42(51-36)24-6-12-29(45)13-7-24/h1-21,37-38,41-49H/b14-3-/t37-,38-,41-,42+/m1/s1 |
InChI-Schlüssel |
PHIHHTIYURVLDB-MXZGOMGRSA-N |
Isomerische SMILES |
C1=CC(=CC=C1/C=C\C2=C3[C@H]([C@@H](OC3=CC4=C2[C@H]([C@H](O4)C5=CC=C(C=C5)O)C6=CC(=CC(=C6)O)O)C7=CC=C(C=C7)O)C8=CC(=CC(=C8)O)O)O |
Kanonische SMILES |
C1=CC(=CC=C1C=CC2=C3C(C(OC3=CC4=C2C(C(O4)C5=CC=C(C=C5)O)C6=CC(=CC(=C6)O)O)C7=CC=C(C=C7)O)C8=CC(=CC(=C8)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



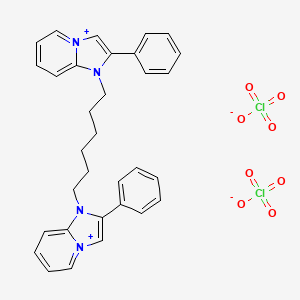
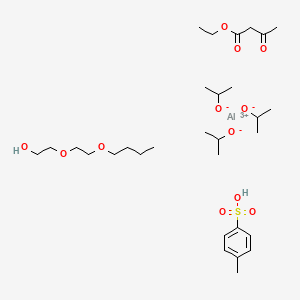
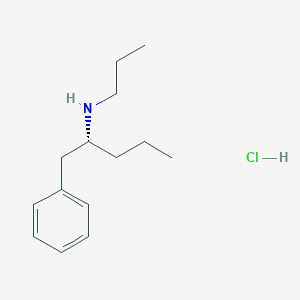
![2-[2-(2-hydroxyethylcarbamoyl)-4,6-dinitroanilino]ethyl methanesulfonate](/img/structure/B12776225.png)
